
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C7H12BrN3O This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an amino alcohol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the amino alcohol side chain: This step involves nucleophilic substitution reactions where the brominated pyrazole is reacted with an appropriate amino alcohol precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted pyrazole.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(5-chloro-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-Amino-1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for specific research applications where bromine’s properties are advantageous.
Propriétés
Formule moléculaire |
C8H14BrN3O |
|---|---|
Poids moléculaire |
248.12 g/mol |
Nom IUPAC |
3-amino-1-(5-bromo-1-methylpyrazol-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H14BrN3O/c1-5(3-10)7(13)6-4-11-12(2)8(6)9/h4-5,7,13H,3,10H2,1-2H3 |
Clé InChI |
JKYCEILQHLBUHT-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1=C(N(N=C1)C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


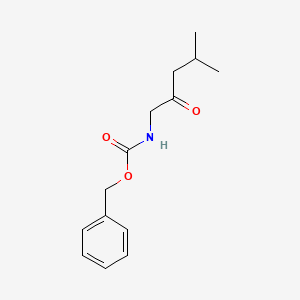
![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)
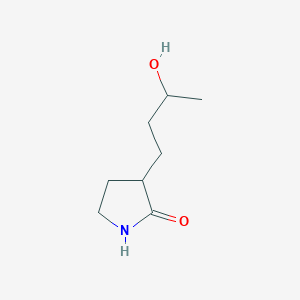
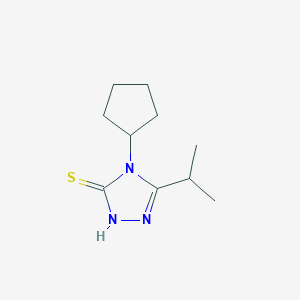
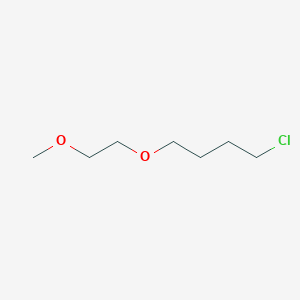
![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)

![3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol](/img/structure/B13192788.png)
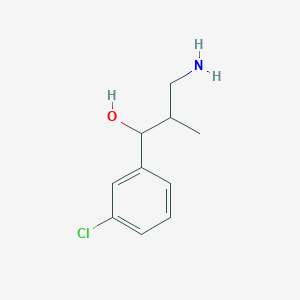

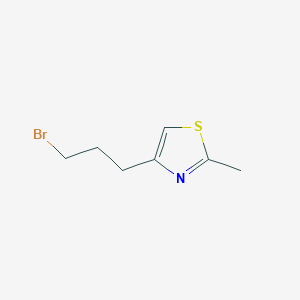
![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13192795.png)
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
![tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13192804.png)
